![molecular formula C7H4FN3O B13662156 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 6-position of the benzo[d][1,2,3]triazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde typically involves the following steps:
Formation of the benzo[d][1,2,3]triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formylation: The aldehyde group can be introduced using formylation reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.
Reduction: 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
5-Fluoro-1H-benzo[d][1,2,3]triazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1H-benzo[d][1,2,3]triazole-6-carbaldehyde: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
Uniqueness
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.
属性
分子式 |
C7H4FN3O |
|---|---|
分子量 |
165.12 g/mol |
IUPAC 名称 |
6-fluoro-2H-benzotriazole-5-carbaldehyde |
InChI |
InChI=1S/C7H4FN3O/c8-5-2-7-6(9-11-10-7)1-4(5)3-12/h1-3H,(H,9,10,11) |
InChI 键 |
IHHBZHNDKGDNDP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC2=NNN=C21)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
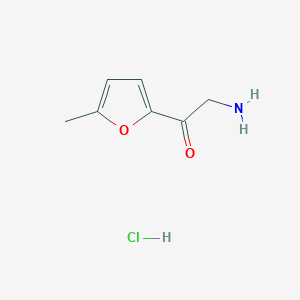
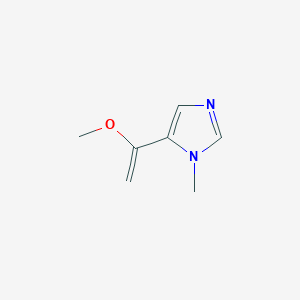


![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
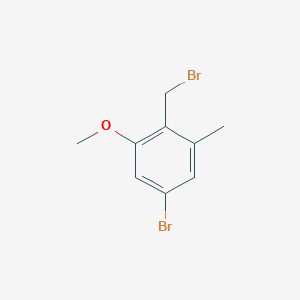
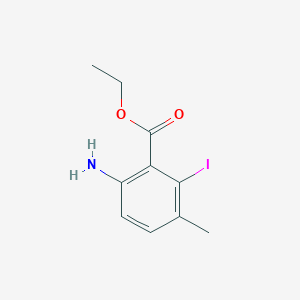
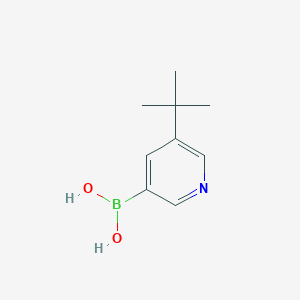
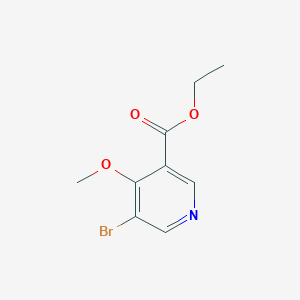
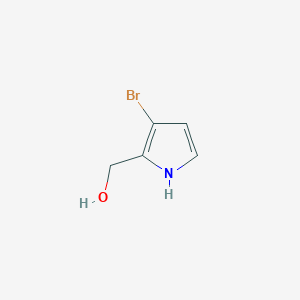

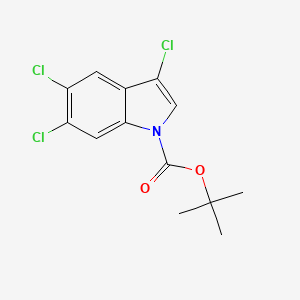
![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
